molecular formula C9H8INO3 B1671901 m-Iodohippuric acid CAS No. 52386-94-4

m-Iodohippuric acid

Cat. No. B1671901
CAS RN: 52386-94-4
M. Wt: 305.07 g/mol
InChI Key: JFJVYCLGHWPODH-UHFFFAOYSA-N
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Description

M-Iodohippuric acid is a compound that has been labelled with radioactive iodine . It is used in the field of nuclear medicine for various purposes .


Synthesis Analysis

The synthesis of m-Iodohippuric acid involves an isotopic exchange reaction between the iodohippurate isomers and radioiodine . This reaction takes place in a molten state (160–170˚C) with no-carrier added . The process uses molten ammonium acetate (m.p. 114˚C) to control the formation of other labeling products .


Molecular Structure Analysis

The molecular structure of m-Iodohippuric acid can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for display .


Chemical Reactions Analysis

The isotopic exchange reactions of radioiodine for iodine-127 of o- and p-iodohippuric acid isomers occur more rapidly than m-iodohippuric acid isomer . These reactions proceed by a nucleophilic second order substitution reaction .

Scientific Research Applications

Isotopic Exchange Reactions

m-Iodohippuric acid: is used in isotopic exchange reactions, particularly involving radioiodine. The reactions with m-Iodohippuric acid occur at a different rate compared to its o- and p- isomers . These reactions are crucial for understanding the kinetics and thermodynamics of radioiodine exchange, which has implications for the synthesis of radiopharmaceuticals .

Radiopharmaceutical Development

The compound plays a role in the development of radiopharmaceuticals. It’s involved in the isotopic exchange reaction with radioiodine, which is used in the preparation of diagnostic agents in nuclear medicine . The reaction conditions, such as temperature and medium (like molten ammonium acetate), are optimized to achieve high radiochemical yield and purity .

Renal Function Analysis

m-Iodohippuric acid: isomers, including the radioiodinated form, are used to assess renal function. They help in the non-invasive determination of renal blood flow and can detect urinary tract obstructions . This application is significant in clinical diagnostics and patient care.

Kinetic and Thermodynamic Studies

The compound is integral to studies that determine the kinetic and thermodynamic parameters of chemical reactions. Such studies provide insights into reaction mechanisms and the stability of reaction intermediates . This information is valuable for the synthesis of complex molecules and in the field of chemical engineering.

Nuclear Medicine

In nuclear medicine, m-Iodohippuric acid is used to create compounds that incorporate the toxic effects of auger electrons emitted from radionuclides, targeting DNA or tumor cell membranes . This application is vital for therapeutic interventions and cancer treatment.

Mechanistic Insights in Radiochemistry

The isotopic exchange reactions involving m-Iodohippuric acid offer mechanistic insights into the stabilization of intermediate complexes formed with iodine species. Understanding these mechanisms is essential for advancing the field of radiochemistry and developing new radiolabeled compounds .

properties

IUPAC Name

2-[(3-iodobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJVYCLGHWPODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200400
Record name Glycine, N-(3-iodobenzoyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Iodohippuric acid

CAS RN

52386-94-4
Record name N-(3-Iodobenzoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52386-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hippuric acid, m-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052386944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(3-iodobenzoyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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